![molecular formula C11H19NO B6303765 (1R,5S)-8-Isobutyl-8-azabicyclo[3.2.1]octan-3-one; 95% CAS No. 87078-40-8](/img/structure/B6303765.png)
(1R,5S)-8-Isobutyl-8-azabicyclo[3.2.1]octan-3-one; 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,5S)-8-Isobutyl-8-azabicyclo[3.2.1]octan-3-one; 95% (hereafter referred to as 8-iso-8-aza-bicyclo[3.2.1]octan-3-one) is an organic compound with a wide range of applications in the field of scientific research. It is a derivative of the bicyclic heterocyclic compound bicyclo[3.2.1]octan-3-one and is widely used as a synthetic intermediate for the preparation of diverse compounds. 8-iso-8-aza-bicyclo[3.2.1]octan-3-one is an important building block for the synthesis of various biologically active compounds, such as drugs, pesticides, and agrochemicals. It has also been used in the synthesis of various heterocyclic compounds and as a starting material for the synthesis of other heterocyclic compounds.
Applications De Recherche Scientifique
8-iso-8-aza-bicyclo[3.2.1]octan-3-one has been widely used in scientific research as a synthetic intermediate for the preparation of diverse compounds. It has been used in the synthesis of various heterocyclic compounds, such as 1,2,3-triazoles, 1,2,4-triazoles, and 1,3,4-oxadiazoles. It has also been used in the synthesis of various biologically active compounds, such as drugs, pesticides, and agrochemicals. In addition, 8-iso-8-aza-bicyclo[3.2.1]octan-3-one has been used as a starting material for the synthesis of other heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 8-iso-8-aza-bicyclo[3.2.1]octan-3-one is not well understood. However, it is believed that the compound acts as a catalyst in the reaction of 2-chlorobenzaldehyde and 1-butylamine in the presence of pyridine or triethylamine. The reaction is believed to involve the formation of a cyclic intermediate, which is then converted to the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 8-iso-8-aza-bicyclo[3.2.1]octan-3-one are not well understood. However, it is believed that the compound may have some physiological effects due to its ability to act as a catalyst in the reaction of 2-chlorobenzaldehyde and 1-butylamine in the presence of pyridine or triethylamine.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 8-iso-8-aza-bicyclo[3.2.1]octan-3-one in laboratory experiments include its high yield, low cost, and ease of synthesis. It is also a relatively safe compound to work with, as it does not produce any toxic byproducts. However, there are some limitations to the use of 8-iso-8-aza-bicyclo[3.2.1]octan-3-one in laboratory experiments. The compound is not very stable and may degrade over time. In addition, the reaction of 2-chlorobenzaldehyde and 1-butylamine in the presence of pyridine or triethylamine may yield some byproducts that can interfere with the desired product.
Orientations Futures
There are numerous potential future directions for research involving 8-iso-8-aza-bicyclo[3.2.1]octan-3-one. One potential avenue of research is the development of new synthesis methods for the compound. Additionally, further research could focus on the biochemical and physiological effects of the compound, as well as its potential applications in the synthesis of various biologically active compounds. Finally, research could focus on the development of methods to enhance the stability of 8-iso-8-aza-bicyclo[3.2.1]octan-3-one and reduce the formation of byproducts in its synthesis.
Méthodes De Synthèse
8-iso-8-aza-bicyclo[3.2.1]octan-3-one can be synthesized using various methods. The most commonly used method is the condensation of 2-chlorobenzaldehyde and 1-butylamine in the presence of pyridine, which yields the desired product in high yield. Another method involves the reaction of 2-chlorobenzaldehyde and 1-butylamine in the presence of a catalytic amount of pyridine and a base, such as sodium hydroxide or potassium carbonate. This method yields the desired product in high yield. Alternatively, 8-iso-8-aza-bicyclo[3.2.1]octan-3-one can also be synthesized by the reaction of 2-chlorobenzaldehyde and 1-butylamine in the presence of a catalytic amount of triethylamine.
Propriétés
IUPAC Name |
(1R,5S)-8-(2-methylpropyl)-8-azabicyclo[3.2.1]octan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c1-8(2)7-12-9-3-4-10(12)6-11(13)5-9/h8-10H,3-7H2,1-2H3/t9-,10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZUZROGIGFNHHI-AOOOYVTPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2CCC1CC(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN1[C@@H]2CC[C@H]1CC(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,5S)-8-(2-methylpropyl)-8-azabicyclo[3.2.1]octan-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

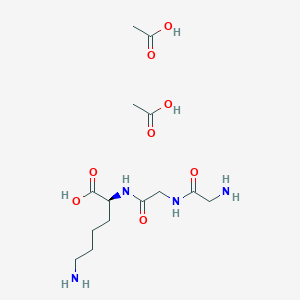


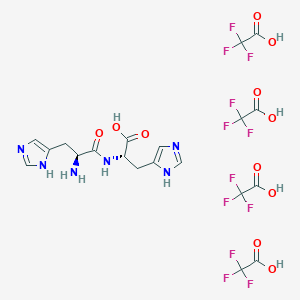
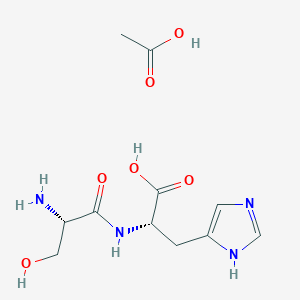
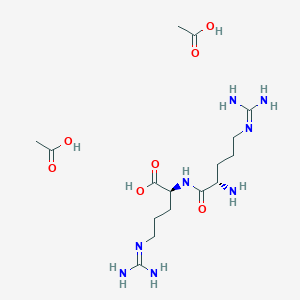




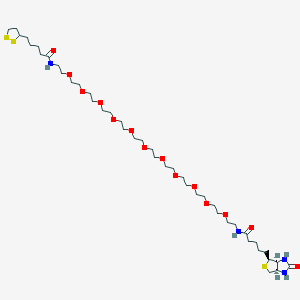
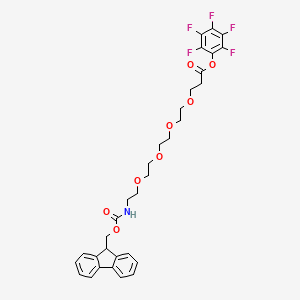
![[2-(Pyridine-2-yl)-2-propanato]iridium(IV) dimer solution 97% (1 mM in 0.1 Molar aqueous NaIO3)](/img/structure/B6303767.png)
